molecular formula C15H17NO4S B11772036 Ethyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate

Ethyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate

Cat. No.: B11772036
M. Wt: 307.4 g/mol
InChI Key: SCVALHBLPAVHJO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or aromatic ring .

Scientific Research Applications

Ethyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or modulation of inflammatory responses. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring and the presence of the 3,4-dimethoxyphenyl group.

Properties

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H17NO4S/c1-4-20-14(17)8-11-9-21-15(16-11)10-5-6-12(18-2)13(7-10)19-3/h5-7,9H,4,8H2,1-3H3

InChI Key

SCVALHBLPAVHJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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